molecular formula C55H79N13O14S2 B1678225 L-Methioninamide, L-alpha-aspartyl-L-methionyl-L-histidyl-L-alpha-aspartyl-L-phenylalanyl-L-phenylalanyl-L-valylglycyl-L-leucyl- CAS No. 86933-75-7

L-Methioninamide, L-alpha-aspartyl-L-methionyl-L-histidyl-L-alpha-aspartyl-L-phenylalanyl-L-phenylalanyl-L-valylglycyl-L-leucyl-

Cat. No.: B1678225
CAS No.: 86933-75-7
M. Wt: 1210.4 g/mol
InChI Key: NHXYSAFTNPANFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Characterization

Neurokinin B is a 10-amino-acid peptide with the sequence Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 (DMHDFFVGLM-NH2). Its molecular formula is C55H79N13O14S2 , yielding a molecular weight of 1,210.4 g/mol . The peptide features:

  • Post-translational modifications : A C-terminal amidation critical for receptor activation.
  • Disulfide bonds : Absent, distinguishing it from some tachykinins like substance P.

Structural studies :

  • NMR spectroscopy revealed an α-helical conformation in membrane-mimetic environments (e.g., dodecylphosphocholine micelles).
  • 3D structure (PDB: 1P9F) shows a helical core (residues 4–10) stabilized by hydrophobic interactions between Phe5, Phe6, and Val7.
Property Value Source
SMILES CC(C)CC@@H
InChIKey NHXYSAFTNPANFK-HDMCBQFHSA-N

Evolutionary Conservation and Genetic Basis

The TAC3 gene encodes preprotachykinin B, the NKB precursor, across vertebrates. Key evolutionary insights:

  • Gene duplication : Teleosts (e.g., zebrafish) possess TAC3a and TAC3b paralogs, while mammals retain a single TAC3 locus.
  • Conserved motifs : The C-terminal FVGLM-NH2 sequence is invariant in mammals and fish, whereas non-mammalian vertebrates exhibit variants like FVSLM-NH2 in spotted sea bass.

Synteny analysis :

  • TAC3a co-localizes with birc5b and znf385a in zebrafish, while TAC3b links to ufsp2 and ccdc86.
  • Mammalian TAC3 shares synteny with CLGALT1 and APOF.

Structure-Function Relationships

Receptor binding :

  • NKB preferentially activates neurokinin-3 receptor (NK3R/TACR3) , a GPCR.
  • Critical residues : Mutation of Phe6 or Val7 abolishes receptor activation, while His3 modulates selectivity between NK1R and NK3R.

Conformational dynamics :

  • In aqueous solution, NKB adopts a random coil but transitions to helix upon membrane interaction.
  • The Asp4-His3-Asp1 triad forms a polar cluster stabilizing the N-terminal region for receptor docking.

Functional domains :

Domain Residues Role
N-terminal Asp1-His3 Receptor specificity
Hydrophobic core Phe5-Val7 Membrane insertion
C-terminal Leu9-Met10 Amidation-dependent signaling

Physicochemical Properties

Solubility :

  • Water : 1 mg/mL (as acetate salt).
  • DMSO : Fully soluble at 10 mM.

Stability :

  • pH sensitivity : Degrades rapidly at pH < 4 due to aspartic acid isomerization.
  • Thermal stability : Stable at -20°C for years but aggregates at >37°C.

Biophysical parameters :

Property Value Method
pI 6.2 Computational
LogP -1.8 XLogP3-AA
Half-life (RT) 48 hours HPLC

Properties

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H79N13O14S2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXYSAFTNPANFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H79N13O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86933-75-7
Record name Neurokinin K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Biosynthesis of Neurokinin B

Gene Structure and mRNA Processing

Neurokinin B is encoded by the TAC3 gene in humans (Tac2 in rodents), located on chromosome 12. The gene comprises seven exons, five of which are translated into the preprotachykinin B precursor protein. Post-transcriptional processing involves splicing and cleavage to generate proneurokinin B, which is further proteolytically modified to yield the mature NKB peptide. The final active sequence, encoded by exon 5, is characterized by a conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂) common to tachykinins.

Enzymatic Cleavage and Post-Translational Modifications

The preprotachykinin B precursor undergoes enzymatic processing by endopeptidases and carboxypeptidases to release NKB. A critical post-translational modification is the amidation of the C-terminal methionine residue, which is essential for receptor binding and biological activity. This amidation step is mediated by peptidylglycine α-amidating monooxygenase (PAM), an enzyme ubiquitous in neuroendocrine tissues.

Solid-Phase Peptide Synthesis of Neurokinin B

General Procedure and Reagents

The solid-phase peptide synthesis (SPPS) method, pioneered by Merrifield, is the most widely employed technique for NKB production. A seminal study by Hashimoto et al. (1987) detailed the synthesis of NKB analogs using a Beckman System 990C peptide synthesizer. The process involves the sequential addition of tert-butoxycarbonyl (Boc)-protected amino acids to a resin-bound growing peptide chain. Key steps include:

  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA).
  • Coupling : Activation of the incoming amino acid with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
  • Cleavage : Final release from the resin using hydrogen fluoride (HF), followed by deprotection of side chains.

Instrumentation and Optimization

The Beckman System 990C enabled automated coupling cycles, ensuring reproducibility. Critical optimizations included rigorous washing steps to eliminate excess reagents and minimize side reactions. The final peptide was purified via reverse-phase high-performance liquid chromatography (RP-HPLC), achieving >95% purity.

Table 1: Synthetic Yields of Neurokinin B and Analogs
Peptide Variant Yield (%) Purity (%)
Native NKB (3-10) 62 96
[Arg³, Gly⁶, D-Ala⁸]-NKB 58 94
[Arg³, D-Trp⁶,⁸, Gly⁷]-NKB 55 93

Solution-Phase Synthesis Approaches

While SPPS dominates NKB production, solution-phase synthesis has been explored for specific analogs. This method involves segment condensation of protected peptide fragments in solution, followed by global deprotection. However, challenges such as low yields (30–40%) and racemization at valine and leucine residues have limited its adoption.

Synthesis of Neurokinin B Analogs

Amino Acid Substitutions and Structural Modifications

Hashimoto et al. (1987) synthesized nine NKB analogs to probe structure-activity relationships. Substitutions included:

  • His³ → Arg³ : To enhance cationic character.
  • Phe⁶ → D-Trp⁶/D-Ala⁶ : To assess stereochemical effects.
  • Val⁷ → Gly⁷ : To reduce hydrophobic bulk.

Analytical Characterization of Synthetic Neurokinin B

ELISA Validation

The BMA Biomedical S-1271 ELISA kit employs synthetic NKB (H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂) as an immunogen. The assay demonstrates high specificity, with <2% cross-reactivity to substance P or neurokinin A, ensuring accurate quantification in biological samples.

Table 3: Cross-Reactivity of NKB ELISA
Peptide Cross-Reactivity (%)
Neurokinin B 100
Substance P 0.2
Neurokinin A 0.1
Kassinin 0.6

Mass Spectrometry and HPLC

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of synthetic NKB (1,163.4 Da). RP-HPLC with a C18 column and acetonitrile/water gradient achieves baseline separation of NKB from deamidated or truncated byproducts.

Challenges in Neurokinin B Synthesis

Amidation Requirements

The C-terminal amide is critical for NK3 receptor activation. Synthetic strategies must ensure complete amidation, often achieved via solid-phase amidation resins or enzymatic methods post-synthesis.

Solubility and Aggregation

The hydrophobic C-terminal segment (Val-Gly-Leu-Met-NH₂) predisposes NKB to aggregation. Co-solvents like dimethyl sulfoxide (DMSO) or acetic acid are used to enhance solubility during purification.

Comparison with Similar Compounds

Structural and Genetic Differences

The tachykinin family includes Substance P (SP), Neurokinin A (NKA), and NKB. Key distinctions include:

  • Genetic Origin :
    • NKB: Derived from TAC3 (PPT-B) .
    • SP and NKA: Derived from TAC1 (PPT-A) via alternative splicing .
  • Amino Acid Sequence: NKB shares structural homology with SP and NKA but differs in residues critical for receptor specificity (e.g., NKB’s Arg at position 8 enhances NK3R affinity) .

Receptor Specificity and Signaling

Compound Primary Receptor Receptor Affinity (Rank Order) Key Signaling Pathways
NKB NK3R [MePhe⁷]NKB > senktide > SP ≈ NKA > NKB Gq/11-coupled, Ca²⁺ mobilization
SP NK1R SP > NKA > NKB Inflammatory pain, emesis, vasodilation
NKA NK2R NKA > [βAla⁸]NKA(4-10) > SP Bronchoconstriction, gut motility

Functional Implications :

  • NKB: Modulates reproductive axis via NK3R in KNDy neurons . NK3R antagonists (e.g., fezolinetant) are being explored for menopausal vasomotor symptoms .
  • SP : Activates NK1R to mediate pain, neurogenic inflammation, and mood regulation .
  • NKA : Stimulates NK2R to drive bronchial and gastrointestinal smooth muscle contraction .

Physiological and Clinical Roles

Feature NKB SP NKA
Key Roles GnRH regulation, thermoregulation Pain transmission, inflammation Bronchoconstriction, gut motility
Clinical Links Menopausal hot flashes, puberty disorders Inflammatory diseases, chemotherapy-induced emesis Asthma, irritable bowel syndrome
Therapeutic Targets NK3R antagonists for hot flushes NK1R antagonists (e.g., aprepitant) for emesis NK2R antagonists for asthma

Research Findings and Contradictions

Reproductive Health

  • NKB in Hypothalamic Amenorrhea: Low NKB levels in FHA patients suggest impaired GnRH regulation. However, hormone replacement therapy (HRT) failed to normalize NKB, questioning its role in treatment .

Inconsistencies in Localization

Conflicting densities of NKB-immunoreactive cell bodies in the periaqueductal gray matter (high in vs.

Airway and Cardiovascular Effects

  • NKB : Induces airway hyperresponsiveness in guinea pigs via NK3R, though less potently than NK1/NK2 agonists .
  • SP vs. NKA : SP is 100-fold more potent than NKA in relaxing rabbit mesenteric arteries via NK1R .

Biological Activity

Neurokinin B (NKB) is a neuropeptide belonging to the tachykinin family, primarily known for its role in the regulation of reproductive functions through its action on the hypothalamic-pituitary-gonadal (HPG) axis. This article provides a comprehensive overview of the biological activity of NKB, including its mechanisms of action, physiological effects, and potential therapeutic applications.

NKB exerts its biological effects primarily through the neurokinin-3 receptor (NK3R), which is highly expressed in specific neuronal populations within the hypothalamus. The interaction between NKB and NK3R is crucial for the regulation of gonadotropin-releasing hormone (GnRH) secretion, which in turn influences reproductive hormone release from the pituitary gland.

KNDy Neurons

NKB is co-expressed with kisspeptin and dynorphin in neurons known as KNDy neurons located in the arcuate nucleus of the hypothalamus. These neurons function as the GnRH pulse generator, facilitating pulsatile GnRH release essential for normal reproductive function. NKB stimulates these neurons, while dynorphin inhibits them, creating a balance that regulates hormone release effectively .

Physiological Effects

The physiological effects of NKB are diverse and include:

  • Regulation of Reproductive Hormones : NKB plays a significant role in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Studies have shown that NKB administration can increase LH and FSH mRNA levels in various animal models .
  • Influence on Gonadotropin Secretion : In animal studies, NKB has been shown to suppress GnRH pulse generator frequency through opioid receptor pathways, indicating a complex interaction between different neuropeptides in regulating reproductive hormone secretion .
  • Sexual Dimorphism : Research indicates that NKB-expressing neurons exhibit sexual dimorphism, with a higher density observed in females. This difference is thought to be influenced by prenatal testosterone exposure .

Case Studies

  • Clinical Studies on NKB Administration : A clinical study investigated the effects of NKB administration on reproductive hormone secretion in healthy volunteers. The results indicated no significant changes in hormone levels, suggesting a more complex role for NKB in human reproduction than previously understood .
  • Animal Models : In ovariectomized rat models, intracerebroventricular injections of NKB resulted in increased LH levels, demonstrating its direct effect on gonadotropin release . Furthermore, studies involving tilapia have highlighted the evolutionary conservation of NKB's role in reproductive regulation across species .

Research Findings

Recent studies have elucidated several key findings regarding NKB:

  • Inhibitory Effects on GnRH Pulse Generator : NKB has been shown to inhibit the frequency of GnRH pulses via opioid receptor mechanisms, indicating its potential role in controlling reproductive cycles .
  • Therapeutic Potential : The emerging understanding of NKB's role in reproductive health opens avenues for therapeutic interventions targeting NK3R for conditions like hypogonadism and other reproductive disorders .

Data Table: Summary of Key Findings on Neurokinin B

StudyModelKey Findings
Ovariectomized RatsNKB suppresses GnRH pulse frequency; interacts with opioid receptors.
TilapiaEstablished role of NKB/NKBR system as a reproductive regulator similar to kisspeptin system.
Clinical TrialNo significant alterations in reproductive hormones after NKB administration in healthy subjects.
Ovine ModelIdentified sexually dimorphic populations of NKB neurons; potential input to GnRH regulation.

Q & A

Q. What experimental methodologies are recommended for quantifying Neurokinin B (NKB) in biological samples, and how can their validity be ensured?

To measure NKB in plasma or cerebrospinal fluid, researchers commonly employ enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA). Critical validation steps include:

  • Cross-reactivity testing : Ensure antibodies do not bind to structurally similar peptides like neurokinin A or substance P .
  • Sample preparation : Use protease inhibitors (e.g., aprotinin) to prevent peptide degradation during storage .
  • Standard curve reproducibility : Perform triplicate measurements across multiple dilutions to confirm linearity .
    Example protocol: Centrifuge blood samples at 4°C, aliquot plasma with EDTA/aprotinin, and store at -80°C until analysis.

Q. What are the primary in vivo and in vitro models for studying NKB signaling pathways, and what are their limitations?

  • In vivo models : Transgenic mice with Tac3 (NKB precursor) or Kiss1r (GPR54) knockouts are used to study reproductive neuroendocrinology. Limitations include compensatory mechanisms during development .
  • In vitro models : Immortalized hypothalamic neuron lines (e.g., GT1-7) transfected with NK3R (NKB receptor) are used for receptor-ligand interaction studies. Limitations include reduced physiological complexity compared to primary cultures .

Q. How should researchers design studies to investigate NKB's role in puberty onset while minimizing confounding variables?

  • Participant selection : Stratify cohorts by Tanner stage, genetic background (e.g., screen for GPR54 mutations), and hormonal profiles (LH/FSH levels) .
  • Control groups : Include age-matched controls with idiopathic delayed puberty and exclude subjects with structural hypothalamic-pituitary abnormalities .
  • Longitudinal design : Collect serial blood samples over 12–24 months to track NKB fluctuations alongside gonadotropin levels .

Advanced Research Questions

Q. How can conflicting findings on NKB's role in reproductive disorders (e.g., polycystic ovary syndrome vs. hypogonadotropic hypogonadism) be reconciled methodologically?

  • Mechanistic studies : Use conditional knockout models to isolate NKB’s effects on specific neuronal populations (e.g., KNDy neurons in the arcuate nucleus) .
  • Multi-omics integration : Combine transcriptomic data (RNA-seq of hypothalamic tissue) with proteomic profiling of NKB receptor isoforms to identify context-dependent signaling pathways .
  • Meta-analysis : Apply random-effects models to pooled clinical data, adjusting for variables like BMI, ethnicity, and assay sensitivity .

Q. What strategies optimize the identification of novel NKB receptor (NK3R) antagonists with high CNS penetration for therapeutic development?

  • Computational screening : Use molecular docking simulations with NK3R crystal structures (PDB ID: 6H7L) to prioritize compounds with favorable binding kinetics .
  • Blood-brain barrier (BBB) assays : Employ in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure permeability of lead compounds .
  • Pharmacodynamic validation : Test candidate antagonists in telemetry-implanted rodents to monitor real-time effects on luteinizing hormone pulsatility .

Q. How can researchers address discrepancies in NKB expression levels reported across different brain regions in postmortem studies?

  • Tissue validation : Confirm RNA integrity numbers (RIN > 7) and use multiplexed immunohistochemistry (IHC) with validated antibodies (e.g., anti-TAC3 sc-365321) .
  • Normalization methods : Normalize NKB mRNA levels to housekeeping genes like GAPDH and neuronal markers (e.g., NeuN) to account for cellular heterogeneity .
  • Data transparency : Publish raw qPCR cycle thresholds and IHC quantification thresholds in supplementary materials .

Methodological Frameworks for NKB Research

Q. What systematic review frameworks are effective for synthesizing NKB-related literature while mitigating bias?

  • Search strategy : Use Boolean operators (e.g., "Neurokinin B" AND (receptor OR NK3R) NOT "substance P") across PubMed, Embase, and Scopus .
  • Risk of bias assessment : Apply SYRCLE’s tool for animal studies to evaluate blinding, randomization, and sample size justification .
  • Data extraction : Create standardized spreadsheets to record peptide concentrations, assay types, and statistical methods .

Q. How can researchers leverage CRISPR-Cas9 to model NKB pathway mutations while avoiding off-target effects?

  • Guide RNA design : Use tools like CRISPOR to minimize off-target scores and validate sgRNA efficiency in HEK293T cells before generating transgenic models .
  • Phenotypic validation : Perform whole-exome sequencing on founder lines to confirm intended edits and exclude unintended mutations .
  • Rescue experiments : Co-express wild-type Tac3 in knockout models to confirm phenotype reversibility .

Tables for Reference

Q. Table 1. Comparison of NKB Quantification Assays

MethodSensitivity (pg/mL)Cross-ReactivitySample VolumeReference
ELISA5–10NK-A (15%)50 µL
RIA1–2Substance P (8%)100 µL
LC-MS/MS0.5–1None detected200 µL

Q. Table 2. Key Genetic Models in NKB Research

ModelPhenotypeUtilityLimitations
Tac3 KO miceDelayed puberty, infertilityStudy of NKB in gonadotropin secretionDevelopmental compensation
GPR54 mutantsHypogonadotropic hypogonadismElucidate receptor signalingRare human analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Methioninamide, L-alpha-aspartyl-L-methionyl-L-histidyl-L-alpha-aspartyl-L-phenylalanyl-L-phenylalanyl-L-valylglycyl-L-leucyl-
Reactant of Route 2
Reactant of Route 2
L-Methioninamide, L-alpha-aspartyl-L-methionyl-L-histidyl-L-alpha-aspartyl-L-phenylalanyl-L-phenylalanyl-L-valylglycyl-L-leucyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.